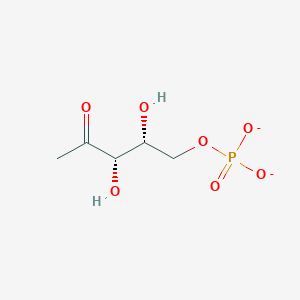
Monocillin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monocillin III is a natural product found in Neophaeosphaeria quadriseptata and Floropilus chiversii with data available.
Scientific Research Applications
1. Structure Determination and Biotransformation
Monocillin III has been studied for its structure and biotransformation properties. Research found two new derivatives of Monocillin I through biotransformation by Beauveria bassiana. These derivatives were synthesized through hydration and hydrolysis processes, and their structural characteristics were determined using spectroscopic data (Zhan, Wijeratne, & Gunatilaka, 2010).
2. Biosynthetic Potential of Plant-Associated Fungi
In a study investigating the biosynthetic potential of plant-associated fungi, it was found that the production of major metabolites by Paraphaeosphaeria quadriseptata differed based on the water type used in media. This led to the isolation of new secondary metabolites, including this compound, highlighting the fungus's potential for producing diverse bioactive compounds (Paranagama, Wijeratne, & Gunatilaka, 2007).
3. Anticancer Properties
Monocillin II, closely related to this compound, has been evaluated for its effectiveness against human breast cancer. It was found to inhibit tumor cell growth by arresting the cell cycle and impacting various pathways, suggesting potential therapeutic benefits for cancer prevention and treatment. This research opens up avenues for exploring similar properties in this compound (Wei et al., 2012).
4. Antibacterial Properties
Research on Pochonia chlamydosporia revealed several radicicol analogues, including this compound. These compounds displayed modest antibacterial activities, which suggests the potential use of this compound in bacterial disease control (Qin et al., 2019).
properties
Molecular Formula |
C18H20O6 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(4R,6R,8R,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),11,16,18-tetraene-2,13-dione |
InChI |
InChI=1S/C18H20O6/c1-10-6-16-15(24-16)5-3-2-4-12(19)7-11-8-13(20)9-14(21)17(11)18(22)23-10/h2,4,8-10,15-16,20-21H,3,5-7H2,1H3/b4-2+/t10-,15-,16-/m1/s1 |
InChI Key |
XFALPAMSDFFXGY-XLFSOCHTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O2)CC/C=C/C(=O)CC3=C(C(=CC(=C3)O)O)C(=O)O1 |
Canonical SMILES |
CC1CC2C(O2)CCC=CC(=O)CC3=C(C(=CC(=C3)O)O)C(=O)O1 |
synonyms |
monocillin III |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



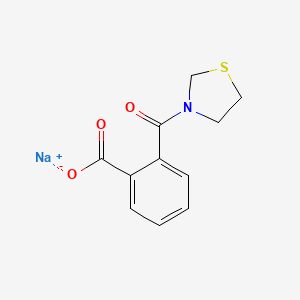

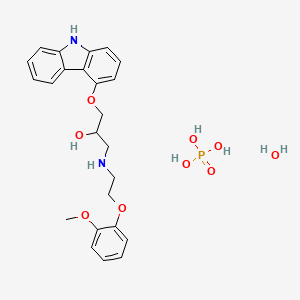


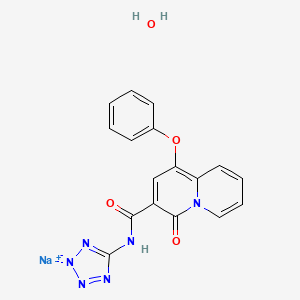
![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1260650.png)
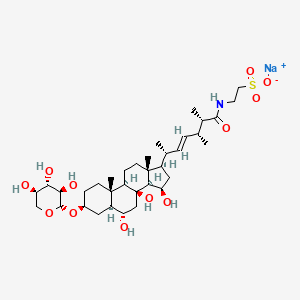
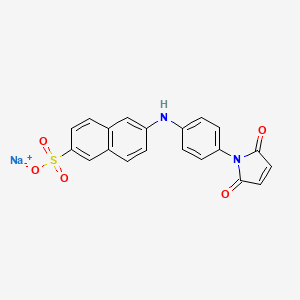


![(2R,3S,5R,6R,7R,12S)-2,8,12-trihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1260660.png)
